
10-(2,3,5-Trimethoxyphenyl)decanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,3,5-Trimethoxyphenyl)decanal is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a decanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3,5-Trimethoxyphenyl)decanal typically involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable decanal precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
10-(2,3,5-Trimethoxyphenyl)decanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield 10-(2,3,5-Trimethoxyphenyl)decanoic acid .
Scientific Research Applications
10-(2,3,5-Trimethoxyphenyl)decanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2,3,5-Trimethoxyphenyl)decanal involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Mescaline: A naturally occurring compound with a trimethoxyphenyl group, known for its hallucinogenic effects.
Uniqueness
10-(2,3,5-Trimethoxyphenyl)decanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its long decanal chain differentiates it from other trimethoxyphenyl derivatives, potentially leading to unique interactions and applications .
Properties
CAS No. |
137786-96-0 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-(2,3,5-trimethoxyphenyl)decanal |
InChI |
InChI=1S/C19H30O4/c1-21-17-14-16(19(23-3)18(15-17)22-2)12-10-8-6-4-5-7-9-11-13-20/h13-15H,4-12H2,1-3H3 |
InChI Key |
CYMIZEYAHMAMLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
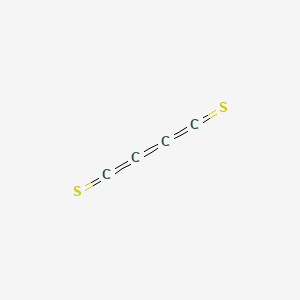
![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

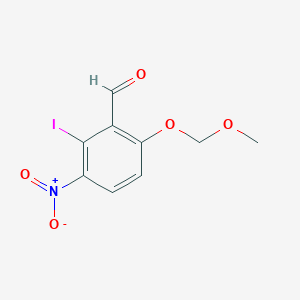
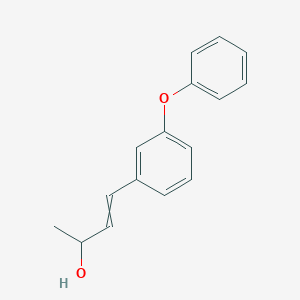
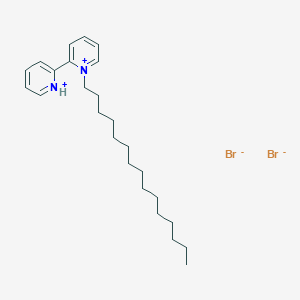
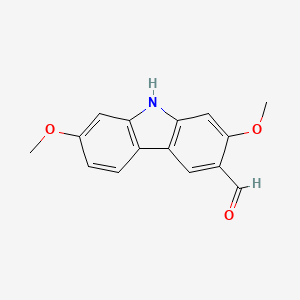
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)


![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
